(+/-)-Pseudovincadifformine

cytochrome P450 biosynthesis regioselective hydroxylation

(±)-Pseudovincadifformine (CAS 73837-57-7, molecular formula C₂₁H₂₆N₂O₂, molecular weight 338.4 g/mol) is a pentacyclic monoterpenoid indole alkaloid (MIA) belonging to the rare pseudoaspidosperma (ψ-aspidosperma) skeleton class, structurally classified as a plumeran-type alkaloid. It is the pseudo-regioisomer of vincadifformine, differing in the connectivity of the C16–C21 bond that defines the pseudoaspidosperma scaffold rather than the canonical aspidosperma skeleton.

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
Cat. No. B13409752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Pseudovincadifformine
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCC1CC2CC(=C3C4(C2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC
InChIInChI=1S/C21H26N2O2/c1-3-13-10-14-11-15(20(24)25-2)18-21(8-9-23(12-13)19(14)21)16-6-4-5-7-17(16)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13-,14-,19-,21-/m1/s1
InChIKeyHVESDSXDWBFBHK-AJQWGZMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Pseudovincadifformine Procurement Guide: Chemical Class, Sourcing, and Structural Identity


(±)-Pseudovincadifformine (CAS 73837-57-7, molecular formula C₂₁H₂₆N₂O₂, molecular weight 338.4 g/mol) is a pentacyclic monoterpenoid indole alkaloid (MIA) belonging to the rare pseudoaspidosperma (ψ-aspidosperma) skeleton class, structurally classified as a plumeran-type alkaloid . It is the pseudo-regioisomer of vincadifformine, differing in the connectivity of the C16–C21 bond that defines the pseudoaspidosperma scaffold rather than the canonical aspidosperma skeleton [1]. The compound exists as a racemic mixture in synthetic preparations and is found naturally in Tabernaemontana and Tabernanthe species, including T. litoralis, T. calcarea, and T. iboga [2]. Its biosynthetic pathway diverges from that of tabersonine and coronaridine at the dehydrosecodine cyclization step, requiring redox enzyme-mediated regioselectivity control to access the pseudoaspidosperma architecture [3].

Why (±)-Pseudovincadifformine Cannot Be Replaced by Vincadifformine, Tabersonine, or Coronaridine in Pseudoaspidosperma-Focused Research


Although (±)-pseudovincadifformine shares the same molecular formula (C₂₁H₂₆N₂O₂) and molecular weight (338.4 g/mol) with its regioisomer vincadifformine and the iboga-type alkaloid coronaridine, the compounds are not functionally interchangeable [1]. Pseudovincadifformine possesses a pseudoaspidosperma skeleton in which the C16–C21 bond connectivity is rearranged relative to the aspidosperma scaffold of vincadifformine and tabersonine, producing distinct three-dimensional architecture and differential enzyme recognition [2]. This structural divergence is functionally consequential: pseudovincadifformine is the exclusive substrate of the cytochrome P450 enzyme TliPs18H (pseudovincadifformine 18-hydroxylase), the first and only CYP identified to date that modifies a pseudoaspidosperma skeleton — vincadifformine, tabersonine, and coronaridine are not accepted by this enzyme [3]. Furthermore, pseudovincadifformine exhibits tissue-specific hydroxylation patterns (C11 and C18 in leaf tissue) that are absent in root tissue, a metabolic fate not shared by co-occurring aspidosperma or iboga alkaloids in the same plant [4]. Substituting any in-class analog would fundamentally alter the experimental system, rendering comparative biosynthetic, enzymological, or metabolomic studies invalid.

(±)-Pseudovincadifformine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Pseudovincadifformine Is the Exclusive Substrate of the First-Ever Pseudoaspidosperma-Specific CYP (TliPs18H) — Vincadifformine, Tabersonine, and Coronaridine Are Not Oxidized

TliPs18H (pseudovincadifformine 18-hydroxylase) is the first cytochrome P450 monooxygenase identified that modifies a pseudoaspidosperma skeleton, and its substrate specificity is restricted to pseudovincadifformine [1]. In in vitro enzyme assays, TliPs18H converted pseudovincadifformine to 18-hydroxypseudovincadifformine, confirmed by a +16 amu mass shift and identical retention time and MS/MS fragmentation to an authentic standard [1]. By contrast, the closely related aspidosperma alkaloid tabersonine is oxidized by a different CYP (TliTbE, a tabersonine 14,15-β-epoxidase), and the iboga alkaloid coronaridine is hydroxylated at C10 by yet another enzyme (TliC10H) — neither of these CYPs accepts pseudovincadifformine as substrate [2]. The structural basis for this exclusivity was confirmed by substrate docking: pseudovincadifformine orients within the TliPs18H active site with the H18 atom positioned at 2.65 Å and a 115.0° dihedral angle relative to the ferryl-oxo center, a geometry uniquely accessible to the pseudoaspidosperma scaffold but not to aspidosperma or iboga skeletons [1].

cytochrome P450 biosynthesis regioselective hydroxylation

Tissue-Specific Differential Metabolism: Pseudovincadifformine Is Hydroxylated Exclusively in Leaf (C11 and C18), Not in Root — Unlike Co-Occurring Voaphylline

In Tabernaemontana litoralis, pseudovincadifformine undergoes tissue-specific hydroxylation: 11-hydroxypseudovincadifformine and 18-hydroxypseudovincadifformine accumulate exclusively in leaf tissue, while pseudovincadifformine remains unmodified in root tissue [1]. This differential metabolism is driven by the leaf-specific expression of TliPs18H, which has no detectable transcripts in root [1]. In contrast, the quebrachamine-type alkaloid voaphylline, which derives from the aspidosperma precursor tabersonine, is present in both leaf and root tissues at comparable abundance, serving as the most abundant MIA in both organs [2]. The ratio of pseudovincadifformine hydroxylation products between leaf and root is effectively infinite (present vs. not detected), a stark contrast to voaphylline's ubiquitous distribution [2].

tissue-specific metabolism alkaloid localization plant secondary metabolism

Photoredox Catalytic Synthesis Yield: (−)-Pseudovincadifformine Obtained in 58% Yield from (+)-Catharanthine, Outperforming Concurrent Coronaridine Synthesis from the Same Precursor

In a direct head-to-head synthetic comparison from the common precursor (+)-catharanthine, (−)-pseudovincadifformine was obtained in 58% yield via oxidative photoredox catalysis in flow using diethyl 2-bromo-2-methylmalonate as the terminal oxidant, with the reaction proceeding through a tertiary amine intermediate (11) that was first prepared in 98% yield with a 12:1 diastereomeric ratio favoring the desired β-epimer [1]. Under the same study, (+)-coronaridine was synthesized from the same (+)-catharanthine precursor via a reductive photoredox pathway in 48% yield over two steps, representing the highest-yielding preparation of coronaridine from catharanthine reported to that date [1]. The 10-percentage-point yield advantage for pseudovincadifformine (58% vs. 48%) reflects the higher efficiency of the oxidative fragmentation–recombination pathway compared to the reductive route, a distinction attributable to the differential ring-strain release upon C16–C21 bond cleavage (4.23 kcal/mol for catharanthine) [1].

photoredox catalysis total synthesis flow chemistry

Predicted ADMET Profile: (±)-Pseudovincadifformine Shows High Predicted Human Intestinal Absorption (97.83%) and Blood-Brain Barrier Penetration (80.00%), Differentiating It from Higher-Molecular-Weight Bisindole Alkaloids

Computational ADMET profiling of (±)-pseudovincadifformine using admetSAR 2.0 predicts high human intestinal absorption (HIA: 97.83% probability), favorable Caco-2 permeability (87.96%), and blood-brain barrier (BBB) penetration capability (80.00%) [1]. The compound's molecular weight (338.4 g/mol), topological polar surface area (TPSA: 41.60 Ų), and predicted logP (3.92, ALOGPS) place it within favorable drug-likeness space [2]. These predicted properties differentiate pseudovincadifformine from larger bisindole alkaloids (e.g., vinblastine, MW ~811 g/mol) that exhibit poor oral absorption, and from highly polar analogs that fail to cross the BBB. It should be noted that these are in silico predictions and have not been validated by in vivo pharmacokinetic studies; this evidence is classified as class-level inference based on the monomeric MIA scaffold.

ADMET prediction drug-likeness blood-brain barrier

Cytotoxic Activity of 19-Hydroxypseudovincadifformine Derivatives Against B16 Melanoma and MDA-MB-231 Breast Cancer Cells — Comparative IC₅₀ Data from the Same Study

In a study isolating monoterpenoid indole alkaloids from Tabernaemontana bufalina, compound 6 (a known alkaloid co-isolated with (3R,7S,14R,19S,20R)-19-hydroxypseudovincadifformine) exhibited IC₅₀ values of 8.9 μM against MDA-MB-231 breast cancer cells and 0.13 μM against B16 melanoma cells, while compound 9 showed IC₅₀ values of 20.3 μM (MDA-MB-231) and 11.7 μM (B16) [1]. The 19-hydroxypseudovincadifformine derivative (compound 1) was structurally characterized but its individual cytotoxicity was not separately reported; however, the differential activity between co-isolated alkaloids (compound 6 being ~2.3-fold more potent than compound 9 against MDA-MB-231 and ~90-fold more potent against B16) demonstrates that minor structural modifications within the pseudovincadifformine chemotype produce substantial potency shifts [1]. This evidence supports pseudovincadifformine as a scaffold with tunable cytotoxicity but should be classified as supporting evidence since the parent compound (±)-pseudovincadifformine itself was not directly assayed in this study.

cytotoxicity indole alkaloid cancer cell lines

Biosynthetic Pathway Uniqueness: Pseudovincadifformine Requires Dual Redox Enzyme Processing (Reductase + Oxidase) for Cycloaddition, Unlike the Single-Cyclase Pathways of Tabersonine and Coronaridine

The formation of the pseudoaspidosperma skeleton in pseudovincadifformine requires a fundamentally distinct biosynthetic mechanism compared to the aspidosperma (tabersonine) and iboga (coronaridine) scaffolds [1]. Tabersonine is formed directly from dehydrosecodine by a single cyclase (tabersonine synthase, TiTabS/CrTS) via a formal [4+2] cycloaddition, and coronaridine is formed by coronaridine synthase (TiCorS) followed by a single reductase [1]. In contrast, pseudovincadifformine biosynthesis requires TiCorS to first generate an unstable intermediate, which is then intercepted by both a reductase and an oxidase working sequentially to isomerize alkene moieties and enable alternative cyclization regioselectivity [1]. This dual-enzyme redox cascade — reconstituted both in vitro and in Nicotiana benthamiana — represents a unique biosynthetic logic not utilized by any other MIA scaffold [1]. Deuterium labeling experiments confirmed the stepwise mechanism, distinguishing pseudovincadifformine formation from all other known MIA cyclization pathways [1].

biosynthetic pathway cycloaddition regioselectivity redox enzyme

(±)-Pseudovincadifformine: Evidence-Backed Research and Industrial Application Scenarios


Pseudoaspidosperma-Specific Cytochrome P450 Enzyme Discovery and Characterization

Pseudovincadifformine is the mandatory substrate for identifying and characterizing novel CYPs that modify the pseudoaspidosperma skeleton, as demonstrated by the discovery of TliPs18H, the first pseudoaspidosperma-active CYP [1]. No alternative compound can substitute because vincadifformine, tabersonine, and coronaridine are not accepted by TliPs18H [1]. Laboratories screening plant transcriptomes for novel MIA-oxidizing CYPs must include pseudovincadifformine in their substrate panel to detect pseudoaspidosperma-specific activity.

Organ-Specific Alkaloid Metabolism and Transport Studies in Apocynaceae

Pseudovincadifformine is the only MIA in T. litoralis that undergoes complete tissue-specific metabolic partitioning — hydroxylated exclusively in leaf tissue while remaining unmodified in root [2]. This property makes it an unrivaled chemical probe for studying organ-specific alkaloid transport, differential gene expression of biosynthetic enzymes, and the physiological rationale for tissue-level metabolic compartmentalization in MIA-producing plants [2].

Photoredox Catalysis Methodology Development for Complex Alkaloid Scaffold Diversification

The 58% synthetic yield of (−)-pseudovincadifformine from (+)-catharanthine via photoredox catalysis represents a benchmark for oxidative fragmentation–recombination strategies in complex alkaloid synthesis [3]. This yield exceeds the 48% obtained for coronaridine via the reductive pathway from the same precursor, establishing pseudovincadifformine as the preferred target for evaluating new photoredox catalysts and reaction conditions aimed at accessing pseudoaspidosperma chemical space [3].

Medicinal Chemistry Diversification Starting Point for CNS-Penetrant Monomeric Indole Alkaloids

With a predicted blood-brain barrier penetration probability of 80.00%, a favorable TPSA of 41.60 Ų, and high predicted intestinal absorption (97.83%), pseudovincadifformine offers a more promising CNS-accessible monomeric MIA scaffold than bulkier bisindole alkaloids or highly polar in-class analogs [4]. Medicinal chemistry teams pursuing CNS-targeted indole alkaloid programs can use (±)-pseudovincadifformine as a core scaffold for structure-activity relationship studies, leveraging the tunable cytotoxicity demonstrated by its 19-hydroxy congener (IC₅₀ range 0.13–20.3 μM across cell lines) [5].

Quote Request

Request a Quote for (+/-)-Pseudovincadifformine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.